2',6'-Dichloro-2-hydroxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |
InChI Key |
FFBWGIPPOPTJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CO)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,6 Dichloro 2 Hydroxyacetophenone and Analogues
Strategies for Halogenation on the Aromatic Ring
The introduction of chlorine atoms onto the aromatic ring of acetophenone (B1666503) derivatives is a critical step in the synthesis of the target compound. Key strategies include electrophilic chlorination and directed ortho metalation.
Electrophilic Chlorination Approaches to Dichloroacetophenones
Electrophilic chlorination is a fundamental method for halogenating aromatic rings. In the context of synthesizing dichloroacetophenones, this approach involves the reaction of a substituted acetophenone with a chlorinating agent. For instance, the chlorination of 3-hydroxyacetophenone using sulfuryl chloride has been explored. google.com This reaction can, however, lead to a mixture of products, including mono- and di-chlorinated species at various positions on the aromatic ring, as well as side-chain chlorination. google.com The regioselectivity of the chlorination is influenced by the directing effects of the existing substituents on the aromatic ring. The hydroxyl and acetyl groups on 3-hydroxyacetophenone, for example, can direct chlorination to the ortho and para positions. iu.edu
Research has shown that the choice of solvent can significantly impact the impurity profile of the reaction. While chlorinated solvents like dichloromethane (B109758) are commonly used, toluene (B28343) has been identified as a viable alternative that can reduce the formation of certain chlorinated by-products. google.com The use of t-butyl hypochlorite (B82951) has also been investigated for the chlorination of phenols, reportedly favoring ortho chlorination. iu.edu
| Starting Material | Chlorinating Agent | Solvent | Key Findings | Citation |
|---|---|---|---|---|
| 3-Hydroxyacetophenone | Sulfuryl chloride | Dichloromethane | Formation of mono- and di-chlorinated products. | google.com |
| 3-Hydroxyacetophenone | Sulfuryl chloride | Toluene | Reduced formation of certain chlorinated by-products compared to dichloromethane. | google.com |
| Phenol (B47542) | t-Butyl hypochlorite | Inert solvents | Reported to favor ortho chlorination. | iu.edu |
Directed Ortho Metalation (DoM) Strategies in Dichloroaryl Ketone Synthesis
Directed Ortho Metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. organic-chemistry.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate, which directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.orgsemanticscholar.org The resulting ortho-lithiated species can then react with an electrophile to introduce a substituent with high regioselectivity. semanticscholar.orguwindsor.ca
For the synthesis of dichloroaryl ketones, a suitable DMG would be used to direct the lithiation of an aromatic ring, followed by quenching with a chlorine-containing electrophile. This process could be repeated to introduce a second chlorine atom. The effectiveness of the DMG is crucial, with groups like amides, carbamates, and ethers being commonly employed. organic-chemistry.orgbaranlab.org The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and reaction conditions, such as temperature and solvent, are also critical for the success of the reaction. baranlab.orgsemanticscholar.org While this strategy provides excellent control over the position of halogenation, the strongly basic conditions may not be compatible with all functional groups.
Introduction of the Hydroxyl Moiety
The introduction of a hydroxyl group, particularly at the ortho position to the acetyl group, is another key transformation in the synthesis of 2',6'-dichloro-2-hydroxyacetophenone. Several methods can be employed to achieve this, including the Fries rearrangement, hydrolytic routes, and multi-step syntheses from specific precursors.
Fries Rearrangement Pathways for o-Hydroxyacetophenones using Catalysts
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction is particularly useful for the synthesis of ortho- and para-hydroxyacetophenones. sigmaaldrich.com The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.org The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and the choice of catalyst. wikipedia.orgbyjus.com
Traditionally, Lewis acids like aluminum chloride (AlCl₃) are used in stoichiometric amounts. byjus.comjocpr.com However, due to the corrosive nature and generation of waste associated with these catalysts, research has focused on developing more environmentally friendly alternatives. jocpr.comrsc.org Solid acid catalysts, such as zeolites and silica-supported zirconium-based acids, have shown promise in catalyzing the Fries rearrangement with high conversion and selectivity for the ortho-isomer. rsc.orgccspublishing.org.cn Brønsted acidic ionic liquids have also been demonstrated to be effective catalysts for this transformation. xdhg.com.cn The use of p-toluenesulfonic acid (PTSA) has been reported as a biodegradable and efficient catalyst, providing high conversion and selectivity for the ortho-product. jocpr.comjocpr.com
| Catalyst Type | Specific Example | Key Advantages | Citation |
|---|---|---|---|
| Lewis Acid | Aluminum chloride (AlCl₃) | Traditional and effective. | byjus.comjocpr.com |
| Solid Acid | Zeolites (e.g., BEA, FAU) | Reusable, can offer high selectivity. | rsc.org |
| Solid Acid | Silica-supported zirconium-based acid | High conversion and selectivity for o-hydroxyacetophenone. | ccspublishing.org.cn |
| Brønsted Acidic Ionic Liquid | [PPh₃][TfOH]₂ | Recyclable and provides high yield of p-hydroxyacetophenone. | xdhg.com.cn |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Biodegradable, high conversion and selectivity for the ortho-isomer. | jocpr.comjocpr.com |
Hydrolytic Routes to Hydroxyaryl Ketones from Esters
The hydrolysis of an aryl ester can also yield a hydroxyaryl ketone. This reaction is essentially the reverse of esterification and can be catalyzed by either acid or base. youtube.comlibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com Base-promoted hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
While this method is straightforward, its application in the synthesis of a specific isomer like this compound would depend on the availability of the corresponding dichlorinated phenyl acetate (B1210297) precursor. The challenge often lies in the selective synthesis of this precursor. Furthermore, harsh hydrolytic conditions could potentially lead to side reactions. Recent research has explored the use of artificial enzymes and cooperative catalysis to achieve selective hydrolysis of nonactivated aryl esters under neutral pH conditions. nih.gov
Multi-Step Synthesis from Substituted Precursors, e.g., from 1,3-cyclohexanedione
Complex target molecules like this compound can also be assembled through multi-step synthetic sequences starting from readily available precursors. 1,3-Cyclohexanedione, for instance, is a versatile building block in organic synthesis. google.comwikipedia.org It can be prepared by the semi-hydrogenation of resorcinol. wikipedia.org The chemical reactivity of 1,3-cyclohexanedione, particularly its ability to exist in an enol form, allows for a variety of transformations. wikipedia.orgresearchgate.net
Synthesis of Related Dichloroacetophenone Isomers
The synthesis of dichloroacetophenone isomers primarily relies on the Friedel-Crafts acylation, where the starting dichlorobenzene isomer dictates the final product.
Synthesis of 2',6'-Dichloroacetophenone (B1294335)
One documented route to 2',6'-dichloroacetophenone involves a multi-step process starting from 2,6-dichlorobenzaldehyde. chemicalbook.com This method utilizes chromium trioxide (CrO₃) in acetic acid for the oxidation step. chemicalbook.com It is also recognized as an isomer byproduct in certain syntheses of 2,4-dichloroacetophenone. google.com
Synthesis of 3',5'-Dichloroacetophenone
Multiple synthetic pathways are available for the preparation of 3',5'-dichloroacetophenone. One method involves the reaction of 3,5-dichlorobenzoic acid with methyl lithium in a tetrahydrofuran (B95107) (THF) solvent at 0°C. An alternative approach utilizes a palladium-catalyzed reaction. chemicalbook.com In this procedure, 3,5-dichloroiodobenzene is reacted with acetic anhydride (B1165640) in N,N-dimethyl-formamide (DMF), catalyzed by tris(dibenzylideneacetone)dipalladium(0) (B46781) in the presence of lithium chloride and N-ethyl-N,N-diisopropylamine at 100°C. chemicalbook.com
Table 1: Synthetic Methods for 3',5'-Dichloroacetophenone
| Starting Material | Reagents | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 3,5-Dichlorobenzoic acid | Methyl lithium | - | THF | Not specified |
Preparation of 2',4'- and 2',5'-Dichloroacetophenones
The most common method for synthesizing both 2',4'- and 2',5'-dichloroacetophenones is the Friedel-Crafts acylation of the corresponding dichlorobenzene isomer. google.comgoogle.com
For 2',4'-dichloroacetophenone , the synthesis starts with m-dichlorobenzene. google.compatsnap.com This substrate undergoes acylation using either acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). google.comgoogle.com One described procedure involves adding acetyl chloride to a mixture of m-dichlorobenzene and AlCl₃, with the temperature maintained between 50°C and 60°C during the addition, followed by a reflux period at 90°C to 95°C for approximately four hours. google.com An alternative using acetic anhydride involves a similar setup, with the reaction temperature held at 45°C-55°C during the dropwise addition, then raised to 90°C-95°C for a three-hour reflux. google.com
The synthesis of 2',5'-dichloroacetophenone employs 1,4-dichlorobenzene (B42874) as the starting material, which is acylated with acetyl chloride using aluminum chloride as the catalyst. guidechem.com Variations in reaction conditions have been shown to significantly impact the product yield. For instance, one protocol involves heating a mixture of 1,4-dichlorobenzene and aluminum chloride to 80°C, followed by the dropwise addition of acetyl chloride and further reaction at 40°C for six hours, resulting in a 63.3% yield. guidechem.com Another reported method increases the reaction temperature to 100°C for five hours, achieving a significantly higher yield of 95%. guidechem.com
Table 2: Friedel-Crafts Acylation Conditions for Dichloroacetophenone Isomers
| Product | Starting Material | Acylating Agent | Catalyst | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|
| 2',4'-Dichloroacetophenone | m-Dichlorobenzene | Acetic anhydride | AlCl₃ | 45-55°C then 90-95°C | ~3 hours | Not specified |
| 2',4'-Dichloroacetophenone | m-Dichlorobenzene | Acetyl chloride | AlCl₃ | 50-60°C then 90-95°C | ~4 hours | Not specified |
| 2',5'-Dichloroacetophenone | 1,4-Dichlorobenzene | Acetyl chloride | AlCl₃ | 40°C | 6 hours | 63.3% guidechem.com |
General Synthetic Considerations and Yield Optimization
The efficiency of Friedel-Crafts acylation, the cornerstone reaction for preparing dichloroacetophenones, is highly dependent on several experimental parameters. Optimizing these conditions is crucial for achieving high yields and purity. numberanalytics.com
Key factors influencing the outcome of the reaction include:
Catalyst: Lewis acids like AlCl₃ and FeCl₃ are conventional catalysts. nih.govbeilstein-journals.org However, due to the large quantities required and the polluting by-products generated, research has explored the use of reusable solid acid catalysts such as zeolites. researchgate.net The concentration of the catalyst is also a critical variable; optimizing the catalyst-to-reactant ratio can lead to improved yields. researchgate.net
Temperature: Reaction temperature directly affects the rate of reaction. numberanalytics.com While higher temperatures can increase the rate, they may also promote the formation of unwanted side products, thereby decreasing selectivity. numberanalytics.com The optimal temperature is specific to the reactants and catalyst system being used. researchgate.net
Solvent: The choice of solvent can impact yield, selectivity, and reaction rate. numberanalytics.com Ideal solvents are typically inert and non-polar, such as dichloromethane or carbon disulfide. numberanalytics.com In recent years, more environmentally friendly solvent alternatives like supercritical carbon dioxide have also been investigated. researchgate.net
Reactant Ratios: The molar ratios of the aromatic substrate, acylating agent, and catalyst must be carefully controlled. For example, in the synthesis of 2,4- and 2,5-dichloroacetophenones, using an excess of the chlorine-substituted benzene (B151609) relative to acetyl chloride is preferred. google.com
Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum conversion without significant decomposition or side-product formation. beilstein-journals.org
Methodologies such as Response Surface Methodology (RSM) can be applied to systematically study the relationships between variables like reaction time, catalyst loading, and temperature to identify the optimal conditions for maximizing product yield. nih.gov
Chemical Reactivity and Transformations of 2 ,6 Dichloro 2 Hydroxyacetophenone Frameworks
Reactions Involving the Acetyl Group (Ketone Functionality)
The ketone functionality is a primary site for various chemical reactions, including reductions, oxidations, and condensations.
The carbonyl group of acetophenones can be reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. usm.myresearchgate.net For 2-hydroxyacetophenones, this reduction yields 1-phenyl-1,2-ethanediol (B126754) derivatives. researchgate.net Specific enzymes, such as (S)-carbonyl reductase II (SCRII) and (R)-carbonyl reductase (RCR) from Candida parapsilosis, can catalyze the asymmetric reduction of 2-hydroxyacetophenone (B1195853) to produce chiral alcohols like (S)-1-phenyl-1,2-ethanediol and (R)-1-phenyl-1,2-ethanediol, respectively. researchgate.net These enzymatic reductions are highly enantioselective. usm.myresearchgate.net
Common chemical reducing agents for this transformation include metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that rapidly reduces carboxylic acids to primary alcohols. libretexts.org Diborane (B₂H₆) also reduces the carboxyl group, while sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but is effective for ketones. libretexts.org For the reduction of ketones to secondary alcohols, various catalytic systems are employed, including those based on iridium, copper, and iron complexes. organic-chemistry.org
Table 1: Examples of Reduction Reactions of Ketones
| Reactant | Reagent/Catalyst | Product | Reference |
| 2-Hydroxyacetophenone | (S)-carbonyl reductase II (SCRII) | (S)-1-phenyl-1,2-ethanediol | researchgate.net |
| 2-Hydroxyacetophenone | (R)-carbonyl reductase (RCR) | (R)-1-phenyl-1,2-ethanediol | researchgate.net |
| Unsymmetrical Ketones | Baker's Yeast | Optically active secondary alcohols | usm.my |
| Ketones | Trichlorosilane, Chiral Activator | Alcohols | organic-chemistry.org |
The oxidation of the acetyl group in acetophenones can lead to the formation of carboxylic acids or esters, though this is a less common transformation compared to reactions at the aromatic ring or condensation reactions. Generally, the oxidation of a primary alcohol, which could be formed from the reduction of the ketone, yields a carboxylic acid. organic-chemistry.org Reagents such as chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆) can effectively oxidize primary alcohols to carboxylic acids. organic-chemistry.org Another method involves the use of o-iodoxybenzoic acid (IBX) with Oxone as a co-oxidant. organic-chemistry.org
Further reaction of the resulting carboxylic acid can produce esters. derpharmachemica.com While direct oxidation of the ketone in 2',6'-dichloro-2-hydroxyacetophenone to a carboxylic acid is not a standard procedure, oxidative cleavage reactions under specific conditions could potentially lead to such products. For instance, the oxidation of vicinal diols can yield carboxylic acids. organic-chemistry.org
Chalcone Formation:
A significant reaction of this compound is the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (1,3-diphenyl-2-propen-1-ones). rasayanjournal.co.ininnovareacademics.inresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. rasayanjournal.co.ininnovareacademics.inresearchgate.net The resulting 2'-hydroxychalcones are important precursors for the synthesis of flavonoids. innovareacademics.in
The general procedure involves stirring a solution of the 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) in ethanol (B145695), followed by the dropwise addition of a strong base solution. rasayanjournal.co.in The reaction mixture is often stirred at room temperature for an extended period to ensure completion. rasayanjournal.co.in
Table 2: Synthesis of Chalcones from 2-Hydroxyacetophenones
Schiff Base Formation:
The ketone group of this compound can also undergo condensation reactions with primary amines to form Schiff bases (imines). arpgweb.commdpi.com This reaction involves the formation of a carbon-nitrogen double bond (azomethine group). arpgweb.com For example, 2-hydroxyacetophenone reacts with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, in refluxing ethanol to yield optically active Schiff-base ligands. mdpi.com These Schiff bases and their metal complexes have applications in various fields, including catalysis and biological systems. arpgweb.comorientjchem.orgresearchgate.net
The synthesis typically involves refluxing the acetophenone (B1666503) derivative with the primary amine in a suitable solvent like ethanol. arpgweb.commdpi.com The resulting Schiff base can then be isolated by filtration. mdpi.com
Aromatic Ring Substituent Effects on Reactivity
The substituents on the aromatic ring, namely the two chlorine atoms and the hydroxyl group, significantly influence the reactivity of the this compound framework.
The two chlorine atoms are electron-withdrawing groups, which have a deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.orgualberta.ca This deactivation occurs because the electronegative chlorine atoms pull electron density away from the benzene (B151609) ring through the inductive effect, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com
While halogens are deactivating, they are also ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.org This is due to the ability of the halogen's lone pairs of electrons to participate in resonance, which can stabilize the intermediate carbocation (arenium ion) formed during ortho and para attack. askthenerd.com However, in the case of this compound, the positions ortho and para to the chlorine atoms are already substituted or sterically hindered.
The electron-withdrawing nature of the chlorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (NAS), although this is generally less common than EAS for benzene derivatives unless there are strong activating groups for NAS present.
A crucial role of the 2'-hydroxyl group is its ability to participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the acetyl group. This interaction can influence the conformation and reactivity of the molecule.
Furthermore, the hydroxyl group, in conjunction with the carbonyl oxygen, can act as a bidentate ligand to chelate metal ions. nih.gov This chelation is a key feature in the formation of stable metal complexes with Schiff bases derived from 2-hydroxyacetophenone. asianpubs.org The formation of such complexes can alter the electronic properties and reactivity of the entire molecule. orientjchem.org For instance, 2,6-dihydroxybenzaldehyde (B146741) aroylhydrazones, which are structurally related, are effective iron chelators. nih.gov
Transformations Involving Halogen Atoms
The presence of two chlorine atoms on the aromatic ring of this compound opens avenues for a variety of chemical modifications. The electronic environment created by the hydroxyl and acetyl groups, along with the inherent nature of the carbon-chlorine bond, influences the susceptibility of these halogens to substitution and coupling reactions.
Nucleophilic Aromatic Substitution (NAS) Considerations and Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. In the case of this compound, the acetyl group, being an electron-withdrawing group, can activate the ring towards nucleophilic attack. However, its meta-positioning relative to the chlorine atoms provides less stabilization of the Meisenheimer intermediate compared to an ortho or para arrangement.
The hydroxyl group, being an electron-donating group by resonance and electron-withdrawing by induction, has a more complex influence. In its protonated form, it can moderately deactivate the ring towards nucleophilic attack. However, under basic conditions, the formation of a phenoxide ion dramatically increases the electron-donating character, which would generally disfavor a classical SNAr mechanism.
Regioselectivity:
The two chlorine atoms in this compound are chemically non-equivalent due to their proximity to the different ortho substituents (hydroxyl and acetyl). This non-equivalence is a key factor in determining the regioselectivity of a potential SNAr reaction.
Electronic Effects: The acetyl group at the 2'-position is a moderately deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly at the ortho and para positions. However, in this case, the chlorine atoms are at the 2' and 6' positions, which are ortho to the hydroxyl group and meta to the acetyl group. The electron-withdrawing inductive effect of the acetyl group would render the ortho-positions (including the C-Cl bonds) more electrophilic.
Steric Hindrance: The acetyl and hydroxyl groups flanking the chlorine atoms create significant steric hindrance. This steric crowding can impede the approach of a nucleophile, potentially slowing down or preventing substitution at one or both positions. The relative steric bulk of the incoming nucleophile would play a crucial role.
| Factor | Influence on C-2' Chlorine | Influence on C-6' Chlorine | Predicted Outcome |
| Inductive Effect of Acetyl Group | Increased electrophilicity | Increased electrophilicity | Both positions activated |
| Steric Hindrance from Acetyl Group | High | Moderate | Substitution at C-6' may be favored |
| Steric Hindrance from Hydroxyl Group | Moderate | High | Substitution at C-2' may be favored |
| Potential Directing Effect of Hydroxyl Group | Possible chelation/H-bonding with nucleophile | Less likely | May favor substitution at C-2' |
| Potential Directing Effect of Acetyl Group | Possible coordination with nucleophile's counter-ion | Less likely | May favor substitution at C-2' |
This table presents a qualitative prediction based on general principles of chemical reactivity. Experimental verification is necessary to determine the actual regioselectivity.
Catalyst-Mediated Dehalogenation and Coupling Reactions
Catalyst-mediated reactions, particularly those employing palladium complexes, have become powerful tools for the transformation of aryl halides. These methods often proceed under milder conditions and with higher selectivity than traditional methods.
Dehalogenation:
Catalytic hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a common transformation. This reaction is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reactivity of aryl chlorides in hydrodehalogenation can be influenced by the electronic and steric environment of the C-Cl bond. In this compound, selective monodehalogenation could potentially be achieved by carefully controlling the reaction conditions, such as catalyst loading, reaction time, and temperature. The differential reactivity of the two chlorine atoms could lead to the preferential removal of one over the other.
Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring specialized ligands to facilitate the oxidative addition step.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. For this compound, a selective monocoupling could potentially be achieved, affording a product with one remaining chlorine atom for further functionalization. The choice of palladium precursor, ligand, and base would be critical in controlling the selectivity.
Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki coupling, achieving selective mono-arylation would be a key challenge.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. The electronic and steric factors of the this compound substrate would influence the efficiency and selectivity of this transformation.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The steric hindrance around the chlorine atoms in this compound could present a challenge for this transformation, potentially requiring bulky and electron-rich phosphine (B1218219) ligands to promote the reaction.
The regioselectivity in these catalyst-mediated coupling reactions would be a subject of considerable interest. The relative rates of oxidative addition at the two C-Cl bonds would determine which position reacts preferentially. This selectivity can often be tuned by the choice of ligand on the palladium catalyst. For instance, sterically demanding ligands might favor reaction at the less hindered C-6' position, while ligands capable of electronic interactions with the hydroxyl or acetyl group might direct the reaction to the C-2' position.
| Coupling Reaction | Potential Product (Monosubstitution) | Key Considerations |
| Suzuki-Miyaura | 2'-Chloro-2-hydroxy-6'-arylacetophenone or 6'-Chloro-2-hydroxy-2'-arylacetophenone | Ligand choice, base, boronic acid sterics |
| Heck-Mizoroki | 2'-Chloro-2-hydroxy-6'-(vinyl)acetophenone or 6'-Chloro-2-hydroxy-2'-(vinyl)acetophenone | Ligand choice, alkene electronics and sterics |
| Sonogashira | 2'-Chloro-2-hydroxy-6'-(alkynyl)acetophenone or 6'-Chloro-2-hydroxy-2'-(alkynyl)acetophenone | Copper co-catalyst, ligand choice |
| Buchwald-Hartwig | 2'-Chloro-2-hydroxy-6'-(amino)acetophenone or 6'-Chloro-2-hydroxy-2'-(amino)acetophenone | Ligand sterics and electronics, amine nucleophilicity |
This table outlines potential transformations and highlights critical parameters for achieving selective reactions. Specific experimental outcomes would depend on the precise reaction conditions employed.
Spectroscopic and Structural Elucidation of 2 ,6 Dichloro 2 Hydroxyacetophenone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Detailed analysis of both ¹H and ¹³C NMR spectra provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Please note that while the following sections describe the expected spectral data based on the compound's structure, specific experimental data for 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one is not widely available in public spectral databases. The analysis is based on established principles of NMR spectroscopy and data from analogous structures.
¹H NMR Spectral Analysis for Structure Elucidation
The proton NMR (¹H NMR) spectrum is used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one, with the molecular formula C₈H₆Cl₂O₂, three distinct signals are anticipated in the spectrum.
The aromatic region would feature signals corresponding to the three protons on the 2,6-dichlorophenyl ring. Due to the symmetrical substitution pattern, the proton at the 4-position (para) would appear as a triplet, resulting from coupling to the two equivalent protons at the 3- and 5-positions. These two meta protons would, in turn, appear as a doublet, coupling with the single para proton.
The aliphatic portion of the molecule would produce two signals. The two protons of the methylene (B1212753) group (-CH₂) adjacent to the carbonyl and hydroxyl groups are expected to appear as a doublet. This splitting arises from coupling with the proton of the hydroxyl group (-OH). Correspondingly, the hydroxyl proton signal would appear as a triplet, due to coupling with the two methylene protons. The exact chemical shift of the hydroxyl proton can be concentration and solvent-dependent and may sometimes appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for 2',6'-Dichloro-2-hydroxyacetophenone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (meta, H-3', H-5') | 7.3 - 7.5 | Doublet (d) |
| Ar-H (para, H-4') | 7.2 - 7.4 | Triplet (t) |
| -CH₂- | 4.5 - 5.0 | Doublet (d) |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one, a total of six distinct signals would be expected, as two pairs of aromatic carbons are chemically equivalent due to symmetry.
The most downfield signal is typically the carbonyl carbon, which is highly deshielded. The aromatic carbons would appear in the characteristic region of approximately 120-140 ppm. The carbon atoms directly bonded to the chlorine atoms (C-2' and C-6') would be shifted downfield. The quaternary carbon (C-1') to which the acetyl group is attached would also be identifiable. The remaining two signals would correspond to the equivalent meta carbons (C-3' and C-5') and the para carbon (C-4'). The aliphatic carbon of the -CH₂OH group would be the most upfield signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195 - 205 |
| C-1' (Quaternary) | 135 - 145 |
| C-2', C-6' (C-Cl) | 130 - 140 |
| C-4' | 128 - 132 |
| C-3', C-5' | 125 - 130 |
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the 2,6-dichlorobenzoyl cation. Another prominent fragmentation would be the alpha-cleavage, with the loss of the ·CH₂OH radical, resulting in the same 2,6-dichlorobenzoyl cation. The presence of the dichlorophenyl fragment would also be a significant indicator in the spectrum.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 204/206/208 | [C₈H₆Cl₂O₂]⁺ (Molecular Ion, M⁺) |
| 173/175/177 | [C₇H₃Cl₂O]⁺ (Loss of ·CH₂OH) |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. This technique is crucial for confirming the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For a molecule with the formula C₈H₆Cl₂O₂, HRMS would be able to distinguish it from other compounds with the same nominal mass but different elemental compositions.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆Cl₂O₂ |
| Calculated Exact Mass | 203.97448 u |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and conjugated systems within a molecule.
Infrared spectroscopy probes the vibrational frequencies of bonds. The IR spectrum of 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp absorption peak around 1680-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the ketone. The spectrum would also show absorptions corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching within the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly involving π-electron systems. The 2,6-dichlorophenyl ring and the carbonyl group constitute the primary chromophores. One would expect to observe absorption bands corresponding to π → π* transitions of the aromatic ring, likely appearing below 280 nm. A weaker n → π* transition associated with the carbonyl group would be expected at a longer wavelength, potentially above 300 nm.
Table 5: Predicted IR and UV-Vis Absorption Data for this compound
| Spectroscopy Type | Functional Group / Transition | Predicted Absorption Region |
|---|---|---|
| IR | O-H Stretch (Alcohol) | 3200 - 3600 cm⁻¹ (broad) |
| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |
| IR | C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ (strong) |
| IR | C-C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |
| IR | C-Cl Stretch | < 800 cm⁻¹ |
| UV-Vis | π → π* (Aromatic) | < 280 nm |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In this compound, the key functional groups are the hydroxyl (-OH), carbonyl (C=O), and the substituted benzene (B151609) ring.
The analysis of related compounds provides a strong basis for interpreting the spectrum of this compound. For the parent compound, 2'-hydroxyacetophenone (B8834), a strong band for the C-O stretching is observed around 1302 cm⁻¹, while the C=O stretching vibration appears between 1621 and 1641 cm⁻¹. rsc.org The spectrum of 2,6-dichlorophenol (B41786) shows a characteristic broad peak for the O-H stretch of the phenolic group at approximately 3448 cm⁻¹. researchgate.net
For a closely related isomer, 3',5'-Dichloro-2'-hydroxyacetophenone, the gas-phase IR spectrum provides specific band locations that are highly indicative of what would be expected for the 2',6'-dichloro isomer. nist.gov These characteristic vibrational frequencies are instrumental in confirming the presence of the principal functional groups within the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Phenolic O-H | Stretching | ~3448 | 2,6-Dichlorophenol researchgate.net |
| Carbonyl C=O | Stretching | 1621 - 1641 | 2'-Hydroxyacetophenone rsc.org |
| Aromatic C=C | Stretching | 1450 - 1600 | General for aromatics |
| Phenolic C-O | Stretching | ~1302 | 2'-Hydroxyacetophenone rsc.org |
| C-Cl | Stretching | 600 - 800 | General for aryl halides |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The this compound molecule contains a benzene ring and a carbonyl group, both of which are strong chromophores. The substitution pattern, including the hydroxyl and chloro groups, influences the wavelengths of maximum absorbance (λmax).
Studies on analogous compounds illustrate the expected spectral characteristics. For instance, 2,6-dichlorophenol exhibits absorbance peaks at 205, 278, and 285 nm in solution. researchgate.net Another related compound, 2'-methoxyacetophenone, displays two maxima at approximately 250 nm and 310 nm. csic.es These absorptions are attributed to the electronic transitions within the substituted aromatic system. The presence of the carbonyl group conjugated with the ring typically results in a distinct absorption band, which can be influenced by solvent polarity and pH. The electronic spectrum is a key tool for confirming the conjugated system and for quantitative analysis.
| Compound | Solvent/Conditions | λmax (nm) | Attributed Transition |
|---|---|---|---|
| 2,6-Dichlorophenol | Not Specified | 205, 278, 285 | π → π researchgate.net |
| 2'-Methoxyacetophenone | Acetonitrile, Ethanol (B145695), Water | ~250, ~310 | π → π and n → π csic.es |
| 2,3,5-Trihydroxyacetophenone Derivatives | Not Specified | 232 - 350 | π → π fordham.edu |
X-ray Crystallography and Solid-State Structural Analysis of Derivatives
While a specific crystal structure for this compound is not detailed in the available literature, extensive X-ray diffraction studies on other o-hydroxyacetophenone derivatives provide significant insight into the likely solid-state conformation and intermolecular interactions. rsc.orgrsc.org These studies reveal that the crystal packing in such compounds is typically stabilized by a complex interplay of weak hydrogen bonds, including C–H⋯O, C–H⋯π, and π⋯π interactions, which lead to the formation of supramolecular assemblies. rsc.orgrsc.org
In derivatives such as 2-hydroxy-5-methoxy-4-methylacetophenone, intermolecular C–H⋯O hydrogen bonds generate distinct chain and ring motifs. rsc.orgrsc.org These motifs are often further connected through other weak interactions to produce larger, well-organized structures like parallel molecular sheets or three-dimensional architectures. rsc.orgrsc.org A key structural feature in many o-hydroxyacetophenone derivatives is the formation of a strong intramolecular O-H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, which influences the planarity and conformation of the molecule. The presence of the two chlorine atoms at the 2' and 6' positions would be expected to significantly influence the crystal packing through halogen bonding and steric effects, likely leading to a unique and stable three-dimensional lattice.
Elemental Analysis and Chromatographic Purity Assessment
The purity and elemental composition of this compound are confirmed through elemental analysis and chromatographic techniques. Elemental analysis provides the experimental percentages of carbon, hydrogen, and other elements, which are compared against the theoretical values calculated from the molecular formula.
For this compound (C₈H₆Cl₂O₂), the theoretical elemental composition is a benchmark for sample purity.
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 46.87 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.95 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.59 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.61 |
| Total | - | - | - | 205.04 | 100.00 |
Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed to assess purity. For the related compound 2',6'-Dichloroacetophenone (B1294335), supplier specifications often require a purity (assay) of ≥97.5% as determined by GC. thermofisher.com In safety assessments for the broader class of hydroxyacetophenones, gas-liquid chromatography has been used to confirm purity levels up to 100%, with specific analyses for potential impurities like phenol (B47542) or dichlorobenzene. cir-safety.org These techniques are essential for ensuring the sample is free from starting materials, by-products, or other contaminants.
Computational and Theoretical Studies on 2 ,6 Dichloro 2 Hydroxyacetophenone
Quantum Chemical Calculations of Electronic Structure
Specific quantum chemical calculations detailing the electronic structure, molecular orbitals (HOMO-LUMO), and charge distribution for 2',6'-Dichloro-2-hydroxyacetophenone have not been identified in the surveyed literature.
Molecular Geometry Optimization and Conformational Analysis
While conformational analyses have been performed for 2'-hydroxyacetophenone (B8834), showing four possible conformers with the most stable being stabilized by an intramolecular hydrogen bond, a similar detailed analysis for this compound is not available. nih.govnih.gov The steric hindrance from the 6'-chloro substituent would be a critical factor in its specific geometry.
Analysis of Intramolecular Hydrogen Bonding and Steric Hindrance
The intramolecular hydrogen bond is a key feature of ortho-hydroxy acetophenones. mdpi.com Research on other chloro-derivatives has investigated how substitution affects this bond. researchgate.net However, a specific analysis of the interplay between the hydrogen bond and the steric hindrance caused by the 2'- and 6'-chloro substituents in this compound is absent from the literature.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Theoretical predictions of spectroscopic parameters (such as rotational constants or vibrational frequencies) and reactivity descriptors for this compound are not available. Such predictions require dedicated computational studies which have been performed for the parent compound and other analogues but not for this specific molecule. wseas.comnih.gov
Coordination Chemistry of 2 ,6 Dichloro 2 Hydroxyacetophenone and Its Schiff Base Derivatives
Design and Synthesis of Schiff Base Ligands from 2'-Hydroxyacetophenone (B8834) Cores
Schiff base ligands are primarily synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. In the context of 2'-hydroxyacetophenone cores, including the 2',6'-dichloro derivative, the synthesis involves the reaction of the substituted acetophenone (B1666503) with a primary amine. This reaction typically proceeds via a nucleophilic addition mechanism, forming a hemiaminal intermediate, which then dehydrates to yield the final imine or azomethine group (-C=N-) characteristic of Schiff bases. researchgate.netnih.gov
The general synthetic route involves refluxing the 2'-hydroxyacetophenone derivative and the chosen amine, often in a 2:1 or 1:1 molar ratio, in a suitable solvent like ethanol (B145695) or methanol. mdpi.comekb.eg The reaction may be carried out for several hours to ensure completion. ekb.egijcrt.org In some cases, a catalyst such as 4-methylbenzenesulfonic acid may be employed, or alternative solvents like toluene (B28343) with a dehydrating agent (e.g., activated alkaline aluminum oxide) can be used to improve yields, especially with less reactive amines. mdpi.com
For instance, the synthesis of optically active Schiff base ligands has been achieved by reacting 2-hydroxyacetophenone (B1195853) with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, in refluxing absolute ethanol. researchgate.netmdpi.comcapes.gov.br The successful formation of the Schiff base is often confirmed by the appearance of a characteristic yellow precipitate upon cooling and the addition of water. mdpi.com While specific synthesis literature for Schiff bases derived directly from 2',6'-dichloro-2-hydroxyacetophenone is not abundant, the established methods for other substituted 2'-hydroxyacetophenones provide a reliable framework for their preparation. The synthesis of a related ligand, for example, involved the condensation of 3,5-dichloro-2-hydroxyacetophenone with 4-aminobenzamide in methanol. ijcrt.org
Formation and Characterization of Metal Complexes
Schiff base ligands derived from 2'-hydroxyacetophenone are excellent chelating agents, capable of coordinating with a wide range of transition metal ions to form stable complexes. nih.gov The formation of these complexes typically involves mixing a methanolic or ethanolic solution of the Schiff base ligand with a solution of the corresponding metal salt (e.g., acetates or chlorides). ijcrt.orgnih.gov The resulting mixture is often refluxed for several hours, during which the metal complex precipitates out of the solution. ijcrt.org The stoichiometry of the final complex, commonly 1:1 or 1:2 (metal:ligand), depends on the specific reactants and reaction conditions. ekb.egijcrt.org
Spectroscopic techniques are indispensable for elucidating the coordination mode of the Schiff base ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift in the azomethine group's stretching frequency, ν(C=N). In the free ligand, this band typically appears around 1644-1699 cm⁻¹. mdpi.comnanobioletters.com Upon coordination to a metal ion, this band shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in the metal-ligand bond. nih.gov Another crucial piece of evidence is the disappearance of the broad band corresponding to the phenolic -OH group (around 3530 cm⁻¹) in the spectra of the complexes, which confirms the deprotonation of this group and coordination of the phenolic oxygen to the metal ion. nih.govajrconline.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions and the geometry of the complex. The spectra of the free ligands typically show high-intensity bands in the UV region, which are assigned to π-π* and n-π* transitions within the aromatic rings and the C=N group, respectively. nih.gov Upon complexation, new bands may appear in the visible region. These are often attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands, providing insights into the coordination environment of the metal center. For example, the appearance of a distinct absorption band between 276 and 314 nm can indicate the formation of a copper complex ion. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is a powerful tool. The formation of the Schiff base is confirmed by the presence of a signal for the azomethine proton. A key observation upon complexation is the disappearance of the resonance signal for the phenolic -OH proton, which confirms its deprotonation and coordination to the metal. ajrconline.org Furthermore, the signal for the azomethine proton often experiences a downfield shift upon coordination, indicating the deshielding of this proton due to the involvement of the nitrogen atom in bonding to the metal. ajrconline.org
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and Co(II). nih.gov The ESR spectrum provides detailed information about the electronic environment of the unpaired electron(s). For instance, in Co(II) complexes derived from a related 3,5-dichloro-2-hydroxyacetophenone Schiff base, the calculated g-tensor values (g|| < 2.30) suggested that the unpaired electron is localized in the dx²-y² orbital. ijcrt.org The exchange interaction parameter (G), calculated from the g values, can indicate whether there is significant interaction between metal centers in a polynuclear complex. A G value greater than 4 typically suggests no exchange interaction. ijcrt.org
| Complex Type | IR ν(C=N) (cm⁻¹) | IR ν(O-H) | ¹H NMR δ(-OH) | Key UV-Vis Bands | Reference |
|---|---|---|---|---|---|
| Free Ligand | ~1644-1699 | Present (~3530 cm⁻¹) | Present (~13.51 ppm) | π-π, n-π | mdpi.comnanobioletters.comnih.govajrconline.org |
| Metal Complex | Shift to lower frequency | Absent | Absent | π-π, n-π, d-d, LMCT | nih.govajrconline.org |
Magnetic susceptibility measurements are crucial for determining the electronic configuration and inferring the geometry of transition metal complexes.
For instance, Cu(II) complexes (d⁹ configuration) typically exhibit magnetic moments corresponding to one unpaired electron. The exact value can help distinguish between different geometries. Distorted tetrahedral or square planar geometries are common for Cu(II) complexes with Schiff bases derived from 2-hydroxyacetophenone. asianpubs.orgresearchgate.net Nickel(II) complexes (d⁸ configuration) can be either diamagnetic, suggesting a square planar geometry, or paramagnetic with magnetic moments corresponding to two unpaired electrons, indicating a tetrahedral or octahedral geometry. asianpubs.org
Co(II) complexes (d⁷ configuration) are generally paramagnetic. Their magnetic moments can provide insight into their geometry; for example, values consistent with three unpaired electrons can suggest a tetrahedral geometry. researchgate.net The magnetic properties of complexes with ligands derived from this compound would be similarly interpreted to deduce the oxidation state, electron configuration, and coordination geometry of the central metal ion.
| Metal Ion | Electronic Configuration | Typical Magnetic Moment (B.M.) | Common Geometries | Reference |
|---|---|---|---|---|
| Co(II) | d⁷ | ~4.3-5.2 | Tetrahedral, Octahedral | researchgate.net |
| Ni(II) | d⁸ | ~2.8-3.5 (paramagnetic) or 0 (diamagnetic) | Tetrahedral/Octahedral or Square Planar | asianpubs.org |
| Cu(II) | d⁹ | ~1.7-2.2 | Distorted Tetrahedral, Square Planar | asianpubs.orgresearchgate.net |
Structural Insights into Coordination Compounds
While spectroscopic and magnetic studies provide valuable indirect information about the structure of coordination compounds, single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination geometry. nih.gov
Studies on analogous systems provide insight into the likely structures. For example, the crystal structure of a Co(II) complex with a Schiff base ligand featuring a 2,6-dichlorobenzylidene moiety revealed a five-coordinate, trigonal bipyramidal geometry, with the metal ion coordinated by two monoanionic Schiff base ligands through their nitrogen and oxygen atoms (N₂O₂ donor set). nih.gov In contrast, the analogous Cu(II) complex adopted a four-coordinate, square-planar geometry, with the Cu(II) atom situated on a crystallographic center of inversion. nih.gov
Powder X-ray diffraction (XRD) is also a useful technique to confirm the crystalline nature of the synthesized metal complexes. ijcrt.org The sharp peaks in the powder XRD patterns are indicative of a well-ordered crystalline structure. spuvvn.edu Analysis of the diffraction data can determine the crystal system (e.g., monoclinic, triclinic) and space group of the complex. spuvvn.edu These structural studies are fundamental to understanding the precise arrangement of atoms and the nature of the coordination sphere around the metal ion.
Advanced Research Applications of 2 ,6 Dichloro 2 Hydroxyacetophenone in Synthetic Organic Chemistry
Utility as a Versatile Synthetic Building Block and Intermediate
2',6'-Dichloro-2-hydroxyacetophenone is a valuable and versatile building block in synthetic organic chemistry, primarily due to the reactivity of its functional groups: the ketone, the hydroxyl group, and the activated aromatic ring. This trifecta of reactivity allows it to serve as a precursor for a wide array of more complex molecules, particularly heterocyclic compounds.
The presence of the ortho-hydroxyl group relative to the acetyl group is crucial for its utility in synthesizing chromones, flavanones, and related oxygen-containing heterocycles. For instance, in reactions analogous to the Claisen-Schmidt condensation, 2'-hydroxyacetophenone (B8834) derivatives react with aromatic aldehydes to form 2'-hydroxychalcones. researchgate.net These chalcones are key intermediates that can undergo intramolecular cyclization to yield flavanones, a significant class of compounds in medicinal chemistry. researchgate.net The reaction can be catalyzed by various agents, including zeolites like H-ZSM-5, Mg-ZSM-5, and Ba-ZSM-5. researchgate.net
Furthermore, the ketone functionality allows for the formation of Schiff bases and hydrazones. The condensation with chiral diamines, for example, leads to the formation of optically active Schiff-base ligands, which are pivotal in asymmetric catalysis. mdpi.com Its reaction with hydrazides can serve as a starting point for synthesizing a variety of nitrogen-containing heterocyclic rings. ijrrr.com Chalcones derived from hydroxyacetophenones are themselves versatile intermediates, reacting with reagents like urea, thiourea, and hydroxylamine to create oxazine, thiazine, and isoxazole derivatives, respectively. These transformations highlight the role of the hydroxyacetophenone scaffold as a foundational element for building diverse molecular architectures.
The dichlorinated aromatic ring of this compound further influences its reactivity and the properties of its downstream products, making it an important intermediate in the synthesis of targeted, functionalized molecules for pharmaceuticals and fine chemicals. google.com
Catalytic Applications of Derived Systems
While this compound is not typically a catalyst itself, it serves as a crucial precursor for constructing ligands and other molecular systems that have significant catalytic applications.
A significant application of systems derived from hydroxyacetophenones is in the catalytic hydrodeoxygenation (HDO) to produce substituted ethylphenols. These products are valuable building blocks for fine chemicals, polymers, and pharmaceuticals. d-nb.inforesearchgate.netrsc.org A highly effective catalytic system for this transformation involves bimetallic iron-ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (Fe25Ru75@SILP). d-nb.inforesearchgate.netrsc.orgresearchgate.netnih.gov
This catalyst demonstrates high activity and selectivity for the deoxygenation of the ketone side-chain without hydrogenating the aromatic ring. d-nb.inforsc.org The acid-free nature of the Fe25Ru75@SILP catalyst is particularly advantageous as it prevents acid-catalyzed side reactions that are common with conventional HDO catalysts. rsc.org The system is robust and can be used in continuous flow conditions. d-nb.inforsc.org Research has shown its effectiveness across a wide range of substituted hydroxyacetophenone derivatives, indicating its potential applicability to this compound. researchgate.netrsc.org The reaction typically proceeds at elevated temperatures and hydrogen pressure, yielding the corresponding ethylphenols in excellent yields. thieme-connect.com
Table 1: Hydrodeoxygenation of Various Hydroxyacetophenone Derivatives using Fe25Ru75@SILP Catalyst Reaction conditions: Catalyst (37.5 mg), substrate (0.375 mmol), mesitylene solvent (0.5 mL), 175 °C, H₂ (50 bar), 16 h.
| Substrate (Hydroxyacetophenone Derivative) | Conversion (%) | Product (Ethylphenol Derivative) | Yield (%) |
| 4'-Hydroxyacetophenone | >99 | 4-Ethylphenol | >99 |
| 3'-Hydroxyacetophenone | >99 | 3-Ethylphenol | >99 |
| 2'-Hydroxyacetophenone | >99 | 2-Ethylphenol | >99 |
| 4'-Hydroxy-3'-methylacetophenone | >99 | 4-Ethyl-2-methylphenol | >99 |
| 3',4'-Dihydroxyacetophenone | >99 | 4-Ethylbenzene-1,2-diol | 98 |
| 2',4'-Dihydroxyacetophenone | >99 | 4-Ethylbenzene-1,3-diol | >99 |
| 3',5'-Dimethoxy-4'-hydroxyacetophenone | >99 | 2,6-Dimethoxy-4-ethylphenol | >99 |
Data sourced from Goclik et al., Catal. Sci. Technol., 2022. rsc.org
The 2'-hydroxyacetophenone framework is a valuable platform for developing chiral ligands for asymmetric catalysis. By condensing this compound with various chiral diamines, it is possible to synthesize optically active Schiff-base ligands. mdpi.com
These Schiff-base ligands, often referred to as salen-type or salan-type ligands, can coordinate with various transition metals (e.g., copper, iridium, rhodium) to form chiral catalysts. mdpi.comacs.org Such catalysts are instrumental in a wide range of stereoselective transformations, including asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net For example, Schiff-base complexes have been successfully applied in the enantioselective reduction of ketones, cyclopropanation of styrenes, and asymmetric aziridination of olefins. mdpi.com
The synthesis of these ligands is often straightforward, involving the refluxing of two equivalents of the hydroxyacetophenone derivative with one equivalent of a chiral diamine in a solvent like ethanol (B145695). mdpi.com The resulting chiral ligands create a specific steric and electronic environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Table 2: Chiral Diamines for Synthesis of Optically Active Schiff-base Ligands
| Chiral Diamine |
| (1R,2R)-(-)-1,2-Diaminocyclohexane |
| (1S,2S)-(-)-1,2-Diphenylethylenediamine |
| (R)-(+)-2,2'-Diamino-1,1'-binaphthalene |
Data sourced from Tchoukoua et al., Molbank, 2003. mdpi.com
The use of the 2',6'-dichloro-substituted variant in these ligands can fine-tune the catalytic activity and selectivity through electronic and steric effects, offering a pathway to novel, highly efficient asymmetric catalysts.
Contribution to the Synthesis of Specialty Chemicals, Polymers, and Other Intermediates
The versatility of this compound as a building block and a precursor for catalytic systems directly contributes to the synthesis of a variety of high-value products.
Specialty Chemicals and Pharmaceutical Intermediates: As discussed, its role in forming heterocyclic structures like flavanones, chromones, and isoxazoles is significant. researchgate.net These scaffolds are prevalent in biologically active molecules and form the core of many pharmaceuticals. The catalytic HDO of its derivatives produces substituted ethylphenols, which are important intermediates for agrochemicals and pharmaceuticals. d-nb.inforesearchgate.net Furthermore, the development of chiral ligands from this compound supports the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). mdpi.com
Polymers: Alkylphenols, which can be synthesized via the HDO of hydroxyacetophenone derivatives, are key building blocks for certain types of polymers and non-ionic surfactants. d-nb.inforesearchgate.net While direct polymerization of this compound is not common, its conversion into di-functional or multi-functional monomers could provide a route to specialty polymers with tailored properties such as thermal resistance or specific chemical reactivity, influenced by the chlorine substituents.
Other Intermediates: The compound serves as an intermediate for more complex, multi-substituted aromatic compounds. The chlorine atoms can be subjected to nucleophilic substitution or cross-coupling reactions, while the hydroxyl and ketone groups offer additional handles for functionalization, making it a strategic starting material for synthesizing complex molecular targets in multi-step synthetic sequences.
Q & A
Q. What are the recommended synthetic routes for 2',6'-Dichloro-2-hydroxyacetophenone under laboratory conditions?
- Methodological Answer : A multi-step synthesis can be adapted from analogous chloroacetophenone derivatives. For example:
Friedel-Crafts Acylation : React 2,6-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the acetophenone backbone .
Hydroxylation : Introduce the hydroxyl group via selective oxidation or hydroxylation under controlled pH (4–6) using copper sulfate as a catalyst, followed by steam distillation for isolation .
- Key Considerations : Monitor reaction temperature to avoid over-chlorination and use inert atmospheres to prevent oxidation side reactions.
Q. How can researchers optimize purification methods for this compound to achieve >95% purity?
- Methodological Answer :
- Recrystallization : Use a solvent system of ethyl acetate/hexane (1:3 v/v) with gradual cooling to isolate crystalline product .
- Column Chromatography : Employ silica gel (60–120 mesh) with chloroform:methanol (95:5) as eluent, monitoring fractions via TLC (Rf ~0.3 in same solvent) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times against standards .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals at δ 12.5 ppm (broad singlet, -OH), δ 2.6 ppm (s, CH₃CO), and aromatic protons as doublets (J = 8 Hz) due to para-substitution .
- ¹³C NMR : Peaks at ~200 ppm (ketone C=O), 110–130 ppm (aromatic carbons), and 30 ppm (CH₃) .
- FT-IR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between Cl substituents (e.g., 120°–130°) .
Advanced Research Questions
Q. What strategies exist for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing Cl with F or methoxy groups) and assess bioactivity against standardized assays (e.g., antifungal or enzyme inhibition) .
- Meta-Analysis : Use databases like PubChem to collate bioactivity data and apply multivariate regression to identify confounding variables (e.g., solvent polarity in assays) .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP450 enzymes) and validate with kinetic studies .
Q. How does the electronic configuration of this compound influence its reactivity in metal coordination complexes?
- Methodological Answer :
- Ligand Design : The hydroxyl and ketone groups act as bidentate ligands. Synthesize Cu(II) complexes by reacting the compound with Cu(NO₃)₂ in ethanol/water (1:1) at 60°C .
- Spectroscopic Analysis : Use UV-Vis (d-d transitions at 600–700 nm) and EPR to confirm octahedral geometry and electron delocalization .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate frontier molecular orbitals (HOMO/LUMO) with catalytic activity in oxidation reactions .
Q. What computational methods are suitable for predicting reaction pathways involving this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio or Reaxys) to propose feasible routes based on analogous compounds (e.g., 2',4'-dichloro derivatives) .
- Kinetic Modeling : Apply Gaussian 09 to simulate reaction intermediates and transition states, focusing on substituent effects on activation energy (ΔG‡) .
- QSPR Models : Corrate Hammett σ constants of Cl substituents with reaction rates in nucleophilic substitutions (e.g., SNAr with amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
